4-(1H-吲哚-3-基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

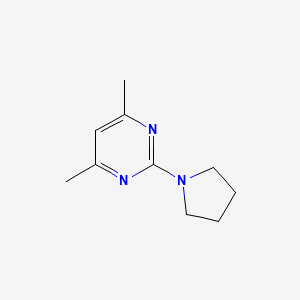

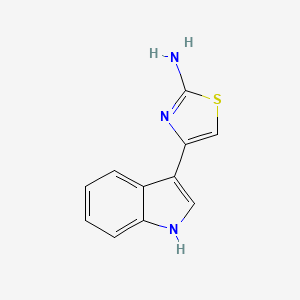

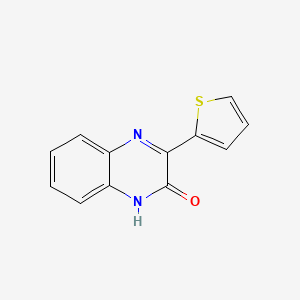

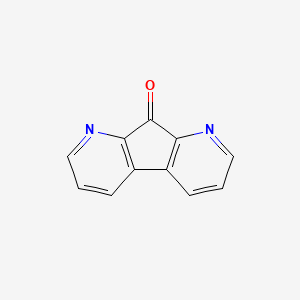

4-(1H-indol-3-yl)-1,3-thiazol-2-amine is a compound that belongs to a class of organic molecules featuring both an indole and a thiazole moiety. These types of compounds are of interest due to their potential biological activities and their presence in molecules with medicinal properties. The indole group is a common structure in many natural products and pharmaceuticals, while the thiazole ring is a core structure in various therapeutic agents due to its heterocyclic nature and its ability to engage in a range of chemical interactions.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring via cyclization reactions. For instance, the synthesis of N-(1,3-thiazol-5(4H)-ylidene)amines is achieved through 1,3-dipolar cycloaddition of azides with thiazol-thiones, followed by elimination reactions to yield the desired thiazole imines . Similarly, the synthesis of thiazol-2-amine derivatives can involve reduction reactions, as seen in the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, where a benzylidene precursor is reduced with sodium borohydride .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and intermolecular interactions . The presence of substituents on the thiazole ring can influence the overall molecular conformation and the types of noncovalent interactions, such as hydrogen bonding, that stabilize the crystal structure .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the presence of an amino group can lead to the formation of hydrogen bonds, which are crucial for the stability of crystal structures . Additionally, the reactivity of the thiazole ring can be exploited for further functionalization, as seen in the synthesis of N-substituted indole-2-thiols, where a thioketene intermediate reacts with an N-nucleophile to form the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the thiazole ring. For instance, the introduction of halogen atoms can significantly affect the compound's reactivity and interaction with biological targets . The antitumor and antifungal activities of these compounds are often evaluated to determine their potential as therapeutic agents . Furthermore, the study of noncovalent interactions and quantitative structure-activity relationships (QSAR) can provide insights into the binding affinities and inhibitory activities of these molecules against specific biological targets, such as PIM-1 kinase .

科学研究应用

合成和生物评价

- 从4-(1H-吲哚-3-基)-1,3-噻唑-2-胺衍生的一系列新型取代胺类化合物被合成并评估其抗菌和抗真菌活性。合成涉及起始化合物如4-硝基-1H-吲哚和包括1-(1H-吲哚-4-基)-3-取代硫脲在内的中间体 (R. Mekala, Mahipal Reddy Yata, Ravi Prasad Talagadadivi, 2014)。

抗增殖和抗微生物特性

- 从5-取代-1,3,4-噻二唑-2-胺衍生的席夫碱显示出对氧化损伤的DNA保护能力,并对某些病原体表现出强大的抗微生物活性。分子对接研究表明它们在化疗中的潜力 (M. Gür等,2020)。

电位传感器开发

- 从4-(1H-吲哚-3-基)-1,3-噻唑-2-胺衍生的席夫碱被用于构建Nd3+离子选择性电极,展示了它们在高灵敏度和特异性下检测各种样品中的镨离子的实用性 (Koteswara Rao Bandi, Ashutosh Kumar Singh, A. Upadhyay, 2013)。

吲哚衍生物的抗微生物活性

- 从4-(1H-吲哚-3-基)-1,3-噻唑-2-胺合成的吲哚衍生物显示出显著的抗微生物活性,突显了它们作为开发新型抗微生物剂基础的潜力 (A. Salman et al., 2015)。

环境和腐蚀研究

- 一些与4-(1H-吲哚-3-基)-1,3-噻唑-2-胺结构相关的噻唑和噻二唑衍生物被研究其对铁的缓蚀性能,为它们作为环境友好缓蚀剂的潜力提供了见解 (S. Kaya et al., 2016)。

属性

IUPAC Name |

4-(1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACIGHHWMWRYSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355536 |

Source

|

| Record name | 4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

CAS RN |

22258-56-6 |

Source

|

| Record name | 4-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)